Ethyl 4-(3-chlorophenyl)-4-oxobutyrate

Overview

Description

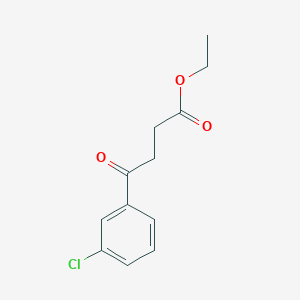

Ethyl 4-(3-chlorophenyl)-4-oxobutyrate is an organic compound belonging to the class of aryl ketone esters. Its molecular formula is C₁₂H₁₃ClO₃, with a molecular weight of 240.69 g/mol . The compound features a chlorophenyl group at the 3-position of the phenyl ring and an ethyl ester linked to a ketone-containing butyrate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-chlorophenyl)-4-oxobutyrate typically involves the esterification of 4-(3-chlorophenyl)-4-oxobutyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-(3-chlorophenyl)-4-oxobutyric acid+ethanolacid catalystethyl 4-(3-chlorophenyl)-4-oxobutyrate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification reaction while minimizing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-chlorophenyl)-4-oxobutyrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

Oxidation: 4-(3-chlorophenyl)-4-oxobutyric acid.

Reduction: Ethyl 4-(3-chlorophenyl)-4-hydroxybutyrate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Intermediate in Organic Synthesis: Ethyl 4-(3-chlorophenyl)-4-oxobutyrate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .

- Reactivity Studies: The compound undergoes various reactions, including oxidation to form carboxylic acids, reduction to yield alcohols, and nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles .

2. Biology:

- Enzyme Inhibition Studies: There is growing interest in studying this compound for its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions. Research indicates that it may inhibit specific enzymes involved in metabolic pathways, which could lead to novel therapeutic applications .

- Antimicrobial and Anti-inflammatory Properties: Preliminary studies suggest that this compound may exhibit antimicrobial and anti-inflammatory effects, warranting further investigation into its potential as a pharmaceutical agent .

3. Industry:

- Agrochemicals Production: The compound is utilized in the production of agrochemicals, serving as a building block for herbicides and pesticides. Its unique chemical structure allows for the development of targeted agrochemical products that can enhance agricultural productivity .

- Fine Chemicals Manufacturing: this compound is also employed in the synthesis of fine chemicals used in various industrial applications, including dyes and fragrances .

Case Studies

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific enzymes by this compound demonstrated its efficacy in blocking enzyme activity associated with certain metabolic disorders. This opens avenues for therapeutic applications targeting these pathways.

Mechanism of Action

The mechanism of action of ethyl 4-(3-chlorophenyl)-4-oxobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in metabolic processes, leading to altered cellular functions.

Comparison with Similar Compounds

Key Identifiers :

- CAS Numbers: Discrepancies exist across sources. cites CAS [534], while lists 2241594-49-8 and 147374-00-3 as synonyms .

- Synonyms: ETHYL 4-(3-CHLOROPHENYL)-4-OXOBUTYRATE, ethyl 4-(3-chlorophenyl)-4-oxobutanoate, MFCD01320236 .

This compound is primarily utilized as a chemical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .

Comparison with Structural Analogs

This compound belongs to a broader family of ethyl 4-aryl-4-oxobutyrate derivatives. Structural analogs vary in substituent type (halogen, alkoxy, nitro, etc.) and position on the phenyl ring. Below is a systematic comparison:

Halogen-Substituted Analogs

Trends :

- Molecular Weight : Increases with heavier halogens (F < Cl < Br < I).

- Electron Effects : Electron-withdrawing halogens (e.g., Cl, Br) may enhance the electrophilicity of the ketone group, influencing reactivity in nucleophilic additions .

Alkoxy- and Methyl-Substituted Analogs

Alkoxy groups alter electronic and steric properties:

| Substituent & Position | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key References |

|---|---|---|---|---|

| 3-Methoxy | C₁₃H₁₆O₄ | 236.27 | [534] | |

| 3,5-Dimethoxy | C₁₄H₁₈O₅ | 266.30 | [534] | |

| 3-Methyl | C₁₃H₁₆O₃ | 220.27 | 858445-94-0 |

Trends :

- Methoxy Groups : Electron-donating effects may reduce ketone reactivity compared to halogenated analogs.

- Steric Hindrance : Bulky substituents (e.g., 3,5-dimethoxy) could impede reactions at the ketone site .

Nitro- and Cyano-Substituted Analogs

Electron-deficient aromatic rings enhance electrophilicity:

| Substituent & Position | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key References |

|---|---|---|---|---|

| 4-Nitro | C₁₂H₁₃NO₅ | 251.24 | 15118-70-4 | |

| 3-Cyano | C₁₃H₁₃NO₃ | 231.25 | 951885-57-7 |

Trends :

- Nitro Groups : Strong electron-withdrawing effects increase ketone reactivity, making these analogs suitable for condensation reactions .

- Cyano Groups: Moderate electron withdrawal balances reactivity and stability, useful in specialty syntheses .

Complex and Heterocyclic Analogs

Derivatives with fused rings or heteroatoms:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key References |

|---|---|---|---|---|

| 4-(1-Naphthyl) | C₁₆H₁₆O₃ | 256.30 | [534] | |

| 4-(2-Thienyl) | C₁₀H₁₂O₃S | 212.27 | [534] |

Research and Commercial Considerations

- Synthesis : Most analogs are synthesized via Friedel-Crafts acylation or esterification reactions, with yields influenced by substituent electronic effects .

- Commercial Availability : this compound is listed as discontinued by some suppliers (e.g., CymitQuimica), whereas bromo- and nitro-substituted analogs remain available .

Biological Activity

Ethyl 4-(3-chlorophenyl)-4-oxobutyrate, a compound with diverse applications in organic synthesis, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its unique structure, which includes a chlorophenyl group that is pivotal for its biological interactions. It serves as an intermediate in the synthesis of various organic molecules and has been utilized in studies involving enzyme interactions and biological assays.

Antiplatelet Activity

A study highlighted the synthesis of derivatives from this compound and their evaluation for antiplatelet activity. The synthesized compounds demonstrated significant inhibition of platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid (AA). The most potent derivatives exhibited IC50 values in the micromolar range, suggesting their potential as therapeutic agents in cardiovascular diseases .

Anticancer Properties

Research has indicated that this compound derivatives possess anticancer properties. In vitro assays revealed that these compounds exhibit cytotoxic effects against several cancer cell lines, including HeLa and A549. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making them candidates for further development in cancer therapy .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in platelet aggregation and cancer cell proliferation.

- Receptor Binding : Similar compounds have demonstrated high affinity for multiple receptors, suggesting a potential for broad-spectrum biological activity.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antiplatelet | Human Platelets | 10-20 | Inhibition of ADP-induced aggregation |

| Anticancer | HeLa | 15 | Induction of apoptosis |

| Anticancer | A549 | 12 | Cell cycle arrest |

Case Studies

- Antiplatelet Activity Evaluation : In a controlled study, derivatives of this compound were tested against human platelets. The results indicated that certain modifications to the chlorophenyl group enhanced inhibitory potency, highlighting the importance of structural optimization in drug design .

- Cytotoxicity Assays : Various derivatives were screened against cancer cell lines. Compounds with electron-withdrawing groups on the phenyl ring showed increased cytotoxicity, suggesting that electronic effects play a crucial role in their anticancer activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-(3-chlorophenyl)-4-oxobutyrate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where 3-chlorophenyl derivatives react with ethyl succinate precursors in the presence of Lewis acid catalysts (e.g., AlCl₃). Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. toluene), temperature (0–25°C), and stoichiometric ratios of reagents to minimize side products like diacylated byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Enzymatic reduction methods (e.g., ketoreductases) may also be explored for enantioselective synthesis of derivatives .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The aromatic protons (δ 7.3–7.8 ppm, multiplet) confirm the 3-chlorophenyl group, while the ester carbonyl (δ 170–175 ppm) and ketone (δ 200–210 ppm) are visible in ¹³C NMR.

- IR : Strong absorptions at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) validate functional groups.

- MS : The molecular ion peak at m/z 240.69 (C₁₂H₁₃ClO₃) confirms the molecular weight. Purity is assessed via integration of NMR signals and absence of extraneous peaks .

Advanced Research Questions

Q. What challenges arise in the crystallographic characterization of this compound, and how can SHELX programs (e.g., SHELXL) address them?

- Methodological Answer : Challenges include crystal twinning due to flexible alkyl chains and disorder in the chlorophenyl ring. SHELXL refines anisotropic displacement parameters and applies restraints to disordered regions. High-resolution data (≤0.8 Å) improves model accuracy. For twinned crystals, the TWIN/BASF commands in SHELXL resolve overlapping reflections. Hydrogen-bonding networks (e.g., C=O···H interactions) are mapped using OLEX2 visualization .

Q. How do computational methods (DFT, MD) aid in predicting the reactivity and intermolecular interactions of this compound in solution?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry (B3LYP/6-31G*) to predict electrophilic sites (e.g., ketone for nucleophilic attacks) and frontier molecular orbitals (HOMO/LUMO) for reaction feasibility.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. DMSO) to study aggregation tendencies and hydrogen-bonding patterns. Radial distribution functions (RDFs) quantify solvent-solute interactions .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound derivatives?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., keto-enol tautomerism in solution vs. static solid-state structures). Use variable-temperature NMR to detect tautomeric equilibria. For polymorphic forms, cross-validate with PXRD and DSC data. Redundant refinement in SHELXL (R-factor <5%) ensures crystallographic reliability, while NOESY NMR confirms spatial proximity of protons in solution .

Properties

IUPAC Name |

ethyl 4-(3-chlorophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-2-16-12(15)7-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAPWOAZDOMSPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645575 | |

| Record name | Ethyl 4-(3-chlorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147374-00-3 | |

| Record name | Ethyl 4-(3-chlorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.